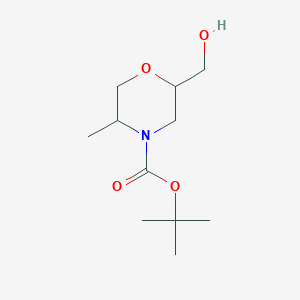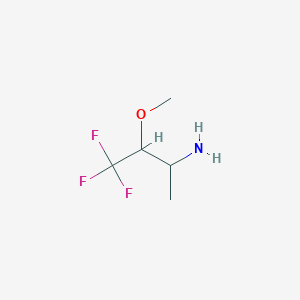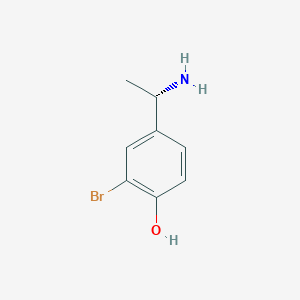
(s)-4-(1-Aminoethyl)-2-bromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1-Aminoethyl)-2-bromophenol: is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an aminoethyl group attached to a bromophenol structure, making it a valuable building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)-2-bromophenol typically involves the asymmetric synthesis of α-chiral primary amines. One of the state-of-the-art methods includes the use of engineered transaminase polypeptides, which can convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . This method is advantageous due to its high specificity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes using engineered enzymes. These processes are designed to be cost-effective and environmentally friendly, reducing the need for harsh chemical reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(1-Aminoethyl)-2-bromophenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of phenol derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce phenol derivatives.
Applications De Recherche Scientifique
(S)-4-(1-Aminoethyl)-2-bromophenol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of (S)-4-(1-Aminoethyl)-2-bromophenol involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a planar quinonoid intermediate . This intermediate undergoes further transformations to produce the final product, with the enzyme facilitating the reaction through its active site.
Comparaison Avec Des Composés Similaires
(S)-4-(1-Aminoethyl)-2-bromophenol can be compared with other similar compounds such as:
(S)-3-(1-Aminoethyl)-phenol: This compound lacks the bromine atom, making it less reactive in certain substitution reactions.
(S)-4-(1-Aminoethyl)-phenol: Similar to this compound but without the bromine atom, affecting its chemical properties and reactivity.
(S)-3-(1-Aminoethyl)-2-chlorophenol: This compound has a chlorine atom instead of bromine, which can influence its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which allows for a broader range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
4-[(1S)-1-aminoethyl]-2-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m0/s1 |
Clé InChI |
JSYOICGOTJHSPH-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=C(C=C1)O)Br)N |
SMILES canonique |
CC(C1=CC(=C(C=C1)O)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


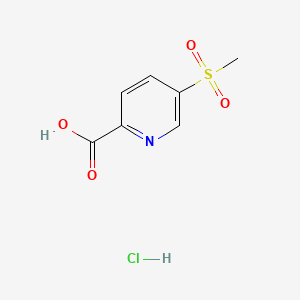
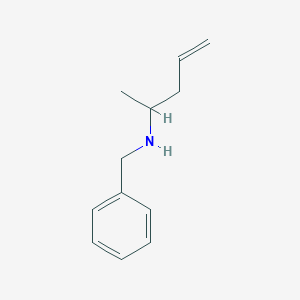

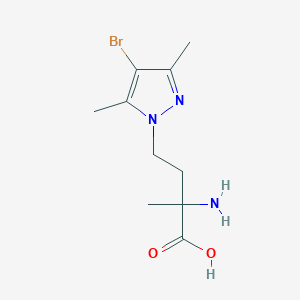
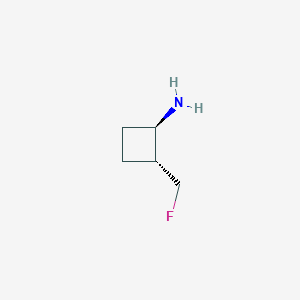
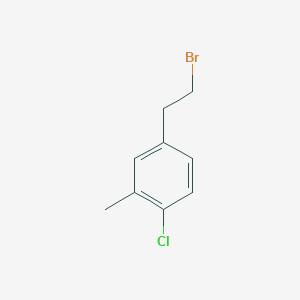

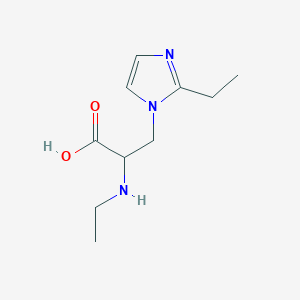
![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)
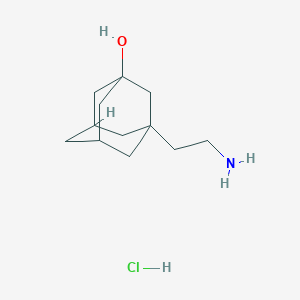

![Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13549824.png)
